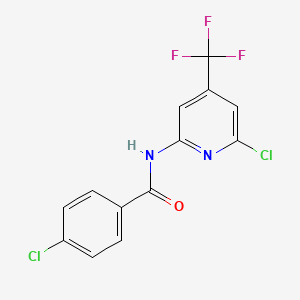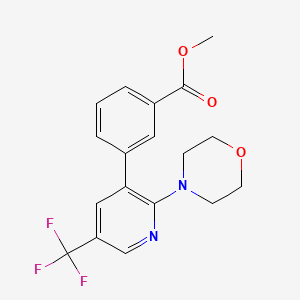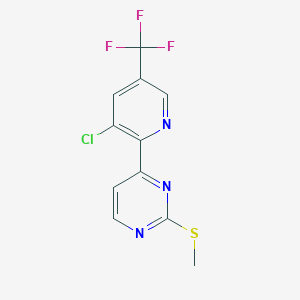
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine
描述
“4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine” is a complex organic compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives, including “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine”, involves a vapor-phase reaction . This reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine” is complex, with a combination of a pyridine ring and a pyrimidine ring, both substituted with various functional groups . The trifluoromethyl group and the chlorine atom contribute to the unique properties of this compound .科学研究应用
Understanding Environmental and Biological Impact
Research into compounds related to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine has highlighted both their potential utility and their risks in environmental and biological contexts. This compound, due to its complex chemical structure, may serve as a precursor or analog in various scientific studies, ranging from environmental toxicity assessments to pharmacological evaluations.
Environmental Exposure and Toxicity Studies
Environmental studies have focused on the exposure and potential toxicity of compounds with structural similarities to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine. For instance, investigations into organophosphorus and pyrethroid compounds have shed light on the widespread exposure among children to neurotoxic insecticides, suggesting a need for heightened regulatory measures and public health policies to mitigate exposure risks (Babina, Dollard, Pilotto, & Edwards, 2012). Similarly, the presence of carcinogenic heterocyclic amines in the diet points to the continual human exposure to potentially harmful compounds, emphasizing the importance of monitoring and controlling such exposures (Ushiyama, Wakabayashi, Hirose, Itoh, Sugimura, & Nagao, 1991).
Pharmacological Research and Toxicity
In the realm of pharmacology, the structural features of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine may offer insights into drug design and the modulation of biological pathways. Studies on sulfadiazine, a compound with a related pyrimidine structure, have contributed to our understanding of its therapeutic efficacy and associated toxic effects, providing a foundation for safer and more effective drug development (Finland, Strauss, & Peterson, 1941). This underscores the importance of detailed toxicological and pharmacokinetic studies to anticipate and manage the risks associated with novel therapeutic agents.
未来方向
The future directions for the research and application of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine” and other TFMP derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3S/c1-19-10-16-3-2-8(18-10)9-7(12)4-6(5-17-9)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANYDFCTCGFPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1401739.png)
![{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401740.png)
![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)
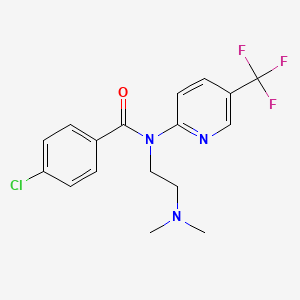
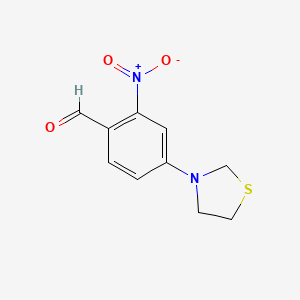
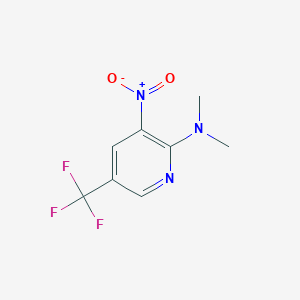
![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)
![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)
![Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401756.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401758.png)
